1-(1-methyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol
Description
1-(1-Methyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol (CAS: 1541570-21-1) is a pyrazole-based compound featuring a methyl-substituted pyrazole core linked to an ethanolamine moiety with a methylamino group. Its molecular formula is C₇H₁₃N₃O (molecular weight: 155.2 g/mol), as indicated in and . The compound is structurally characterized by a 1-methylpyrazole ring at position 5, connected to a 2-(methylamino)ethanol chain.
Properties
IUPAC Name |
2-(methylamino)-1-(2-methylpyrazol-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-8-5-7(11)6-3-4-9-10(6)2/h3-4,7-8,11H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVWCESNACLLRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=NN1C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-methyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Methylation: The pyrazole ring is then methylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the ethan-1-ol moiety: This step involves the reaction of the methylated pyrazole with an appropriate ethan-1-ol derivative under basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(1-Methyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry
Building Block for Synthesis
The compound serves as a crucial building block for synthesizing more complex molecules in organic chemistry. It can be utilized to develop new materials with unique properties, such as polymers or specialty chemicals.
Biology
Enzyme Inhibition Studies
In biological research, 1-(1-methyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol is investigated for its potential as an enzyme inhibitor. Its interactions with specific enzymes can lead to insights into metabolic pathways and disease mechanisms.
Receptor Binding Studies
The compound may also be used in receptor binding studies, helping to elucidate mechanisms of action for various biological targets. Understanding these interactions can contribute to drug discovery efforts.
Industry
Agrochemicals Production
In industrial applications, this compound can be utilized in producing agrochemicals, contributing to advancements in agricultural science by enhancing crop protection methods.
Specialty Chemicals
It is also relevant in the synthesis of specialty chemicals that have applications in pharmaceuticals and other sectors.
Case Study 1: Enzyme Inhibition
In a study examining enzyme inhibition, researchers utilized 1-(1-methyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol to assess its impact on specific metabolic enzymes. The results indicated significant inhibition that could lead to potential therapeutic applications in metabolic disorders.
Case Study 2: Agrochemical Development
Another study focused on developing agrochemicals using this compound as a precursor. The research demonstrated enhanced efficacy against pests compared to traditional agents, highlighting its potential role in sustainable agriculture.
Mechanism of Action
The mechanism by which 1-(1-methyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- Positional Isomerism: The target compound and 2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol () share the same molecular formula but differ in substituent connectivity. The former has a direct ethanolamine chain at position 5, while the latter features a methylene-linked aminoethanol group, leading to distinct steric and electronic profiles .
- Functional Group Impact: Hydroxymethyl () and diketone () substituents reduce basicity compared to the methylaminoethanol group, altering solubility and reactivity.
Physicochemical Properties
- Solubility: The methylamino group in the target compound enhances water solubility compared to hydrophobic derivatives like 1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione ().
- Stability: Pyrazole derivatives with electron-withdrawing groups (e.g., nitro, ) are less stable under basic conditions, whereas the target compound’s methylaminoethanol chain may confer stability in acidic environments .
Biological Activity
1-(1-Methyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol is an organic compound that has garnered attention due to its potential biological activities. This compound features a pyrazole ring, which is known for its diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. The following sections will detail its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 1-(1-methyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol typically involves the following steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
- Methylation : The pyrazole ring is methylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate.
- Attachment of the Ethan-1-ol Moiety : The methylated pyrazole is reacted with an appropriate ethan-1-ol derivative under basic conditions to yield the final product.
Biological Activity
The biological activity of 1-(1-methyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol has been explored in various studies, highlighting its potential as a therapeutic agent.
Anticancer Activity
Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds similar to 1-(1-methyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol have shown antiproliferative effects against various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancer cells .
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MDA-MB-231 | 0.21 - 0.31 | Growth inhibition |
| HepG2 | Not specified | Growth inhibition |
| A549 (Lung Cancer) | Not specified | Growth inhibition |
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. Studies have demonstrated that derivatives of pyrazole can inhibit the growth of various pathogens:
- Antibacterial Activity : Compounds similar to this pyrazole derivative have shown activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Pathogen | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0039 | Complete death within 8 hours |
| Escherichia coli | 0.025 | Significant growth inhibition |
The mechanism by which 1-(1-methyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Binding : The compound could modulate activity at various receptors, influencing cellular signaling pathways involved in growth and apoptosis.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : A study investigated the synergistic effect of pyrazole compounds combined with doxorubicin in MCF-7 and MDA-MB-231 cells, demonstrating enhanced cytotoxicity compared to doxorubicin alone .
- Tubulin Polymerization Inhibition : Research on related compounds revealed their ability to disrupt tubulin assembly, leading to apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(1-methyl-1H-pyrazol-5-yl)-2-(methylamino)ethan-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with 1-methyl-1H-pyrazole derivatives. Key steps include:
- Functionalization of the pyrazole ring : Nitration or substitution at the 5-position using HNO₃/H₂SO₄ (for nitro derivatives) followed by reduction to introduce amino groups .
- Introduction of the methylamino-ethanol moiety : Reacting the pyrazole intermediate with epichlorohydrin or glycidol derivatives under basic conditions (e.g., NaH/THF), followed by methylamine substitution .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns protons and carbons in the pyrazole ring (δ 7.5–8.0 ppm for pyrazole-H) and methylamino-ethanol chain (δ 2.5–3.5 ppm for CH₂-NH) .
- IR Spectroscopy : Confirms N-H stretches (3300–3500 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated for analogous pyrazoline derivatives .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 196.1212 for C₈H₁₄N₃O⁺) .
Advanced Research Questions
Q. How does the methylamino group at the ethanol moiety influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric and Electronic Effects : The methylamino group increases nucleophilicity at the adjacent oxygen, facilitating reactions with electrophiles (e.g., acyl chlorides). However, steric hindrance from the methyl group can reduce reactivity in bulky substrates .
- Case Study : In analogous compounds, substitution at the ethanol chain with acetyl chloride under anhydrous conditions (Et₃N, CH₂Cl₂) achieved 70–80% yield, but required prolonged reaction times (24–48 hrs) due to steric factors .
Q. What computational methods are suitable for modeling the compound’s interaction with biological targets like enzymes?
- Methodological Answer :
- Docking Studies (AutoDock Vina) : Model binding affinity to enzymes (e.g., kinases) using the pyrazole ring as a hydrogen-bond acceptor and the methylamino group as a cationic anchor .
- MD Simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100-ns trajectories, focusing on key residues (e.g., Asp86 in COX-2 for anti-inflammatory activity) .
- DFT Calculations (Gaussian) : Optimize geometry and calculate electrostatic potential surfaces to predict reactive sites .
Q. How can contradictions in biological activity data across different substituted pyrazole derivatives be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare logP, polar surface area, and hydrogen-bond donors/acceptors. For example:
- High Antifungal Activity : Correlates with electron-withdrawing groups (e.g., NO₂ at pyrazole-4-position) enhancing membrane penetration .
- Contradictory Antibacterial Data : May arise from differential solubility; lipophilic derivatives (logP > 2.5) show better Gram-positive activity but poor aqueous stability .
- Experimental Validation : Standardize assay conditions (e.g., Mueller-Hinton broth pH 7.3 for MIC tests) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
